N-methoxy-N,2,2-trimethylpent-4-enamide
CAS No.:
Cat. No.: VC19900573
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO2 |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | N-methoxy-N,2,2-trimethylpent-4-enamide |
| Standard InChI | InChI=1S/C9H17NO2/c1-6-7-9(2,3)8(11)10(4)12-5/h6H,1,7H2,2-5H3 |
| Standard InChI Key | KTSJTRGJRWFUEV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CC=C)C(=O)N(C)OC |
Introduction
Structural and Physicochemical Properties
Molecular Identity
IUPAC Name: N-Methoxy-N,2,2-trimethylpent-4-enamide
Molecular Formula: C₉H₁₇NO₂
Molecular Weight: 171.24 g/mol
SMILES: CC(C)(CC=C)C(=O)N(C)OC
InChI Key: UYVXZRWMQZRABU-UHFFFAOYSA-N
Physicochemical Data
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Density | ~1.02 g/cm³ (estimated) | |
| Solubility | Soluble in THF, DCM, ethyl acetate |
Synthesis and Reaction Mechanisms
General Synthetic Routes
N-Methoxy-N,2,2-trimethylpent-4-enamide is synthesized via a two-step Horner-Wadsworth-Emmons (HWE) reaction:
Step 1: Formation of α,β-Unsaturated Ester
Triethyl phosphonoacetate reacts with ketones (e.g., 2,2-dimethylpentan-4-en-1-one) under basic conditions (NaH/THF) to yield (E)- or (Z)-α,β-unsaturated esters .
Step 2: Conversion to Weinreb Amide
The ester intermediate is treated with N,O-dimethylhydroxylamine hydrochloride and iPrMgCl at −5°C, followed by purification via silica gel chromatography. This method achieves yields of 49–89% for analogous compounds .
Key Reaction Optimization
-
Base Selection: iPrMgCl outperforms traditional bases (e.g., LDA) in deprotonation efficiency, enabling high (E)-selectivity (up to 95:5 E/Z) .
-
Solvent Effects: Tetrahydrofuran (THF) and toluene are optimal for stabilizing magnesium enolates .
Applications in Organic Synthesis
Building Block for Macrocyclic Polyketides
The compound’s α,β-unsaturated Weinreb amide moiety facilitates stereoselective aldol reactions and Heck couplings. For example:
-
Archazolid A Synthesis: Used to construct the northwestern fragment via Ipc-boron-mediated aldol reactions .
-
Etnangien Core Assembly: Serves as a precursor for C15–C23 subunits in macrocyclic antibiotics .
Pharmaceutical Intermediates
-
Antiproliferative Agents: Tertiary amines derived from this amide exhibit potent activity against cancer cell lines (IC₅₀: 10–50 nM) .
-
Antibiotics: Incorporated into etnangien analogs targeting RNA polymerase inhibition .
Methodological Innovations
-
Stable Phosphonoenolates: The magnesium enolate of this compound is isolable and stable for >6 months, enabling iterative HWE reactions .
-
Pd-Catalyzed Annulations: Participates in Pd(II)-mediated [2+2] cyclizations to form benzocyclobutenes (BCBs) .
| Parameter | Description | Source |
|---|---|---|
| GHS Classification | Not classified | |
| Storage Conditions | −20°C under inert atmosphere |
Precautions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume